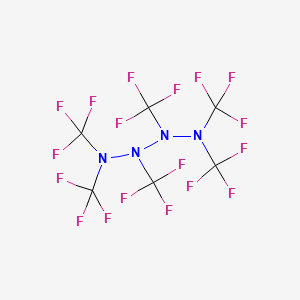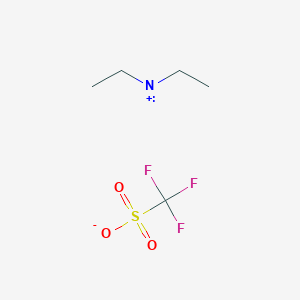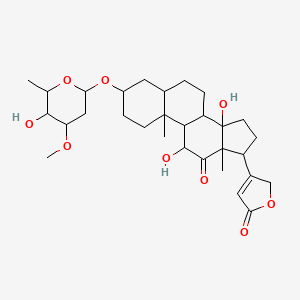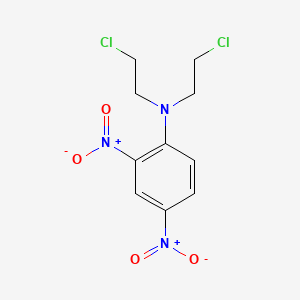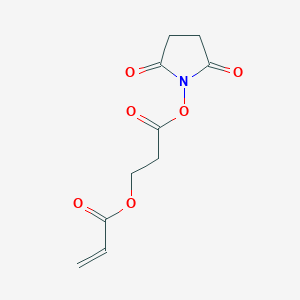
3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropyl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropyl acrylate is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a succinimide group and an acrylate moiety, which contribute to its reactivity and versatility in chemical reactions.
Méthodes De Préparation
The synthesis of 3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropyl acrylate typically involves the reaction of acrylic acid with N-hydroxysuccinimide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropyl acrylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the succinimide group is replaced by other nucleophiles.
Addition Reactions: The acrylate moiety allows for addition reactions, such as Michael addition, where nucleophiles add to the double bond.
Polymerization: The acrylate group can undergo polymerization reactions, forming polymers with diverse properties.
Common reagents used in these reactions include bases, acids, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropyl acrylate has a wide range of scientific research applications:
Chemistry: It is used as a crosslinker in polymer chemistry, enabling the formation of complex polymer networks.
Biology: The compound is employed in protein crosslinking studies to investigate protein-protein interactions.
Mécanisme D'action
The mechanism of action of 3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropyl acrylate involves its reactivity with nucleophiles, such as amines and thiols. The succinimide group acts as a leaving group, facilitating the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including protein crosslinking and polymerization .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropyl acrylate include:
2,5-Dioxopyrrolidin-1-yl acrylate: Shares the succinimide and acrylate groups but differs in the specific structure and reactivity.
Bis(2,5-dioxopyrrolidin-1-yl) 3,3′-sulfinyldipropionate: Contains two succinimide groups and is used in protein crosslinking studies.
N-Succinimidyl acrylate: Similar in structure and used for similar applications in protein modification and crosslinking
These compounds highlight the versatility and unique properties of this compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C10H11NO6 |
|---|---|
Poids moléculaire |
241.20 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-prop-2-enoyloxypropanoate |
InChI |
InChI=1S/C10H11NO6/c1-2-9(14)16-6-5-10(15)17-11-7(12)3-4-8(11)13/h2H,1,3-6H2 |
Clé InChI |
QRFYVWLSONYALS-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OCCC(=O)ON1C(=O)CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[1-(2,4-dihydroxyphenyl)ethylidene]isonicotinohydrazide](/img/structure/B14757167.png)
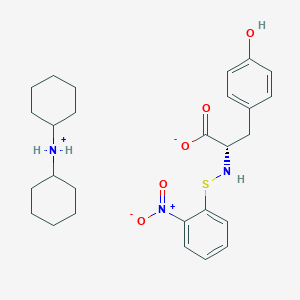
![Cyclopenta[cd]azulene](/img/structure/B14757204.png)
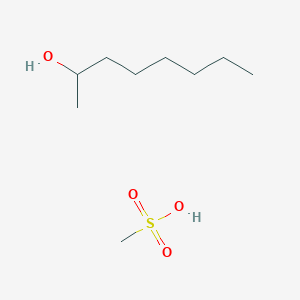


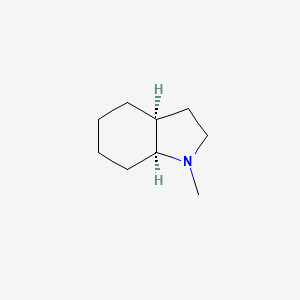
![7-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate](/img/structure/B14757223.png)

